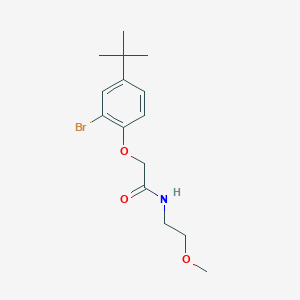![molecular formula C17H26N2O3S B296290 2-[cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B296290.png)
2-[cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide, commonly referred to as CMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CMA belongs to the class of compounds known as sulfonylureas, which are widely used as antidiabetic agents. However, CMA has unique properties that make it a promising candidate for the treatment of various diseases, including cancer, neurological disorders, and inflammation.
作用机制
The mechanism of action of CMA is not fully understood. However, it is believed that CMA exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer cells, CMA inhibits the Akt/mTOR pathway, which is responsible for cell growth and survival. In addition, CMA activates the AMPK pathway, which is responsible for energy metabolism and cell survival. In neurological diseases, CMA activates the autophagy pathway, which is responsible for the clearance of damaged proteins.
Biochemical and Physiological Effects:
CMA has been shown to have a wide range of biochemical and physiological effects in the body. In cancer cells, CMA induces cell cycle arrest and apoptosis, inhibits cell growth and survival, and enhances the sensitivity of cancer cells to chemotherapy drugs. In neurological diseases, CMA reduces the accumulation of toxic proteins in the brain, improves cognitive function, and enhances the clearance of damaged proteins.
实验室实验的优点和局限性
One advantage of using CMA in lab experiments is its relatively simple synthesis process, which allows for large-scale production. In addition, CMA has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using CMA in lab experiments is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are numerous future directions for the research of CMA. In cancer research, further studies are needed to determine the optimal dosage and administration of CMA for maximum therapeutic effect. In addition, studies are needed to investigate the potential use of CMA in combination with other chemotherapy drugs. In neurological research, further studies are needed to determine the long-term safety and efficacy of CMA in the treatment of neurodegenerative diseases. Furthermore, studies are needed to investigate the potential use of CMA in other diseases, such as inflammation and autoimmune disorders.
合成方法
The synthesis of CMA involves the reaction of cyclohexylamine with methylsulfonyl chloride to form N-cyclohexylmethylsulfonylamine. This intermediate is then reacted with N-(1-phenylethyl)acetamide in the presence of a catalyst to produce CMA. The synthesis process is relatively straightforward and can be scaled up for large-scale production.
科学研究应用
CMA has been extensively studied for its potential therapeutic applications. In cancer research, CMA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CMA achieves this by inducing cell cycle arrest and apoptosis in cancer cells. In addition, CMA has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In neurological research, CMA has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CMA has been shown to reduce the accumulation of toxic proteins in the brain, which are responsible for the development of these diseases. CMA achieves this by activating the autophagy pathway, which is responsible for the clearance of damaged proteins.
属性
分子式 |
C17H26N2O3S |
|---|---|
分子量 |
338.5 g/mol |
IUPAC 名称 |
2-[cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C17H26N2O3S/c1-14(15-9-5-3-6-10-15)18-17(20)13-19(23(2,21)22)16-11-7-4-8-12-16/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,18,20) |
InChI 键 |
ZASDEBSXXMPPCX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B296209.png)
amino]acetamide](/img/structure/B296213.png)
amino]acetamide](/img/structure/B296214.png)
![4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B296215.png)
![methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B296216.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296218.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296224.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)


![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)